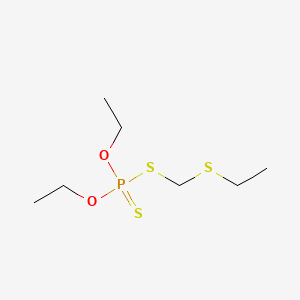
Phthiobuzone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthiobuzone is a bis(thiosemicarbazone) derivative with a single chiral center. It has been used as a racemate in the clinical treatment of herpes and trachoma diseases . This compound is known for its unique structure, combining 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones in one molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthiobuzone can be synthesized from chiral amino acids. The preparation involves the reaction of 3-phthalimido-2-oxo-n-butyraldehyde with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phthiobuzone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
Phthiobuzone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Studied for its antiviral properties, particularly against herpes and trachoma.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Wirkmechanismus
Phthiobuzone exerts its effects by binding to specific molecular targets. It interacts with viral proteins, inhibiting their function and preventing viral replication. The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Vergleich Mit ähnlichen Verbindungen
Phenylbutazone: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Thiosemicarbazones: A class of compounds known for their antiviral and anticancer properties.
Comparison: Phthiobuzone is unique due to its combined structure of 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones, which imparts distinct antiviral properties. Unlike phenylbutazone, which is primarily used for its anti-inflammatory effects, this compound is specifically targeted for antiviral applications .
Eigenschaften
CAS-Nummer |
70386-40-2 |
|---|---|
Molekularformel |
C14H15N7O2S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10- |
InChI-Schlüssel |
OPXFZJLGAZHBMA-QWBNFVIMSA-N |
SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Isomerische SMILES |
CC(/C(=N\NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Aussehen |
Solid powder |
Key on ui other cas no. |
70386-40-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)






